Lamivudine - 134678-17-4

Lamivudine

Catalog Number: EVT-272463
CAS Number: 134678-17-4
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lamivudine is a synthetic nucleoside analogue that exhibits potent antiviral activity against hepatitis B virus (HBV) and HIV-1. [] It functions as a cytidine analogue that acts as a chain terminator during viral DNA synthesis. [, ] Its primary role in scientific research revolves around its use in investigating viral replication mechanisms, developing antiviral therapies, and studying viral resistance.

Synthesis Analysis

One of the earliest syntheses of Lamivudine involved the condensation of 1,3-oxathiolane-5-carboxylic acid with 2-amino-4-chloro-5-nitropyrimidine, followed by a reduction step and subsequent reactions to yield the final product. []

Molecular Structure Analysis

Lamivudine is a nucleoside analogue with a molecular formula of C8H11N3O3S. [] Its structure consists of a 1,3-oxathiolane ring linked to a cytosine base. This structure closely resembles the naturally occurring nucleoside deoxycytidine, allowing it to interfere with viral DNA synthesis. [, ]

Chemical Reactions Analysis

Lamivudine is phosphorylated intracellularly to its active triphosphate form (3TC-TP). [, , ] This phosphorylation occurs through a series of enzymatic reactions, with the rate-limiting step being the conversion of lamivudine diphosphate (3TC-DP) to 3TC-TP. []

Mechanism of Action

Lamivudine, specifically its active triphosphate form, acts as a competitive inhibitor of both HBV polymerase and HIV reverse transcriptase. [, ] It mimics the natural substrate deoxycytidine triphosphate and incorporates into the growing viral DNA chain, causing chain termination due to the lack of a 3'-hydroxyl group. [, ]

Applications

a. Investigating Viral Replication Mechanisms: Lamivudine serves as a valuable tool for elucidating the intricacies of viral replication. By inhibiting specific viral enzymes like HBV polymerase and HIV reverse transcriptase, researchers gain insights into the molecular mechanisms governing viral DNA synthesis. [, ]

b. Developing Antiviral Therapies: Lamivudine's success as an antiviral agent for HBV and HIV has paved the way for the development of other nucleoside analogues targeting viral polymerases and reverse transcriptases. [] This has significantly improved treatment options for these viral infections.

c. Studying Viral Resistance: The emergence of lamivudine-resistant HBV and HIV strains highlights the dynamic nature of viral evolution. [, , , ] Analyzing these resistant strains has been crucial in understanding the mechanisms of viral adaptation and developing strategies to overcome drug resistance, including combination therapies and next-generation antiviral agents. [, , ]

d. Blocking Vertical Transmission of HBV: Studies have demonstrated Lamivudine's efficacy in combination with hepatitis B vaccine in preventing mother-to-child transmission of HBV. [] This highlights its potential in reducing the global burden of chronic HBV infection.

e. Treatment of HBV After Liver Transplantation: Lamivudine has shown promise in preventing HBV reactivation following liver transplantation, particularly in combination with hepatitis B immunoglobulin (HBIG). [, ] This has been crucial in improving long-term outcomes for liver transplant recipients.

Future Directions
  • Overcoming Drug Resistance: Developing novel therapeutic strategies to combat emerging lamivudine-resistant viral strains is crucial. This includes exploring new drug combinations, next-generation nucleoside analogues, and alternative antiviral targets. [, , ]
  • Personalized Therapy: Investigating the influence of host genetic factors on lamivudine efficacy and the emergence of drug resistance could pave the way for personalized therapeutic approaches. []
  • Long-Term Effects: Continued investigation into the long-term effects of lamivudine therapy, especially on mitochondrial function and other cellular processes, is necessary to ensure its safety and efficacy for prolonged use. []

Zidovudine

  • Compound Description: Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of HIV-1 infection. It acts by inhibiting the reverse transcriptase enzyme, which is essential for HIV-1 replication. []
  • Relevance: Zidovudine is often used in combination with Lamivudine in the treatment of HIV-1 infection. Studies have shown that the combination of Lamivudine and Zidovudine is more effective than Zidovudine alone in reducing viral load and improving clinical outcomes. [] A fixed-dose combination tablet containing both Lamivudine and Zidovudine has also been developed and shown to be bioequivalent to the individual drugs administered concurrently. []

Emtricitabine

  • Compound Description: Emtricitabine is another nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Like Lamivudine, it acts by inhibiting the reverse transcriptase enzyme. []
  • Relevance: Emtricitabine and Lamivudine share a similar mechanism of action and are both commonly used in combination with other antiretroviral agents for HIV treatment. In studies comparing breast milk transfer of antiretroviral drugs, both Emtricitabine and Lamivudine were found to accumulate in breast milk and be detectable in breastfeeding infants. []

Tenofovir

  • Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) that is used in combination with other antiretroviral agents for the treatment of HIV-1 infection. It works by blocking the reverse transcriptase enzyme. []
  • Relevance: Tenofovir, while also an antiretroviral drug like Lamivudine, has a distinct mechanism of action as a NtRTI. This difference is evident in studies on breast milk transfer where, unlike Lamivudine, Tenofovir showed minimal penetration into breast milk and was undetectable in infants. []

Abacavir

  • Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. It acts by inhibiting the reverse transcriptase enzyme, essential for HIV-1 replication. []
  • Relevance: Abacavir, Lamivudine, and Zidovudine are often co-formulated into a single-tablet regimen for initial HIV treatment. This combination provides a convenient option for patients and has been compared to PI-based and NNRTI-based therapies in clinical trials. []

Entecavir

  • Compound Description: Entecavir is a nucleoside analogue that inhibits hepatitis B virus (HBV) polymerase, the enzyme responsible for viral replication. It is used for the treatment of chronic hepatitis B. [, , , ]
  • Relevance: Entecavir is considered a first-line treatment option for chronic hepatitis B, often preferred over Lamivudine due to its higher efficacy and lower rate of resistance. [, ] Clinical trials have demonstrated Entecavir's superiority over Lamivudine in achieving virologic response and suppressing HBV DNA levels. []

Adefovir Dipivoxil

  • Compound Description: Adefovir Dipivoxil is an antiviral medication used to treat chronic hepatitis B. It is a nucleotide analogue reverse transcriptase inhibitor that interferes with the replication process of the hepatitis B virus. [, , ]
  • Relevance: Adefovir Dipivoxil is often used as a rescue therapy for patients who have developed resistance to Lamivudine. [, ] It has shown effectiveness against lamivudine-resistant HBV mutants and is recommended as an alternative treatment option in cases of lamivudine failure. [, ]

Clevudine

  • Compound Description: Clevudine is an oral antiviral medication used in the treatment of chronic hepatitis B. It acts as a potent inhibitor of HBV polymerase. []

Famciclovir

  • Compound Description: Famciclovir is an antiviral medication used to treat various herpesvirus infections. It is a prodrug that is converted to penciclovir in the body, which then inhibits viral DNA polymerase. [, ]
  • Relevance: While Famciclovir itself does not directly target HBV, its use in treating HBV infection after liver transplantation has been investigated. [] Studies have compared the efficacy of Famciclovir to Lamivudine in preventing HBV reinfection post-transplantation, finding Lamivudine to be superior. []

Interferon alfa

  • Compound Description: Interferon alfa is a naturally occurring protein with antiviral and immunomodulatory properties. It is used in the treatment of chronic hepatitis B and other viral infections. [, , , , , ]
  • Relevance: Interferon alfa was a standard treatment for chronic hepatitis B before the introduction of nucleoside analogues like Lamivudine. While both effectively suppress HBV, they have different mechanisms of action and are associated with distinct side effects and response rates. [, , ] Combination therapy with Interferon alfa and Lamivudine has been explored, but results have not shown significant advantages over Lamivudine monotherapy. [, ]

Properties

CAS Number

134678-17-4

Product Name

Lamivudine

IUPAC Name

4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)

InChI Key

JTEGQNOMFQHVDC-NKWVEPMBSA-N

SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Solubility

70 mg/ml
In water, 70,000 mg/L @ 20 °C
2.76e+00 g/L

Synonyms

2',3' Dideoxy 3' thiacytidine
2',3'-Dideoxy-3'-thiacytidine
3TC
BCH 189
BCH-189
BCH189
Epivir
GR-109714X
GR109714X
Lamivudine
Lamivudine, (2S-cis)-Isome

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.